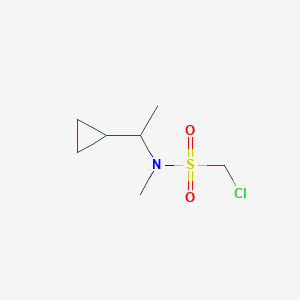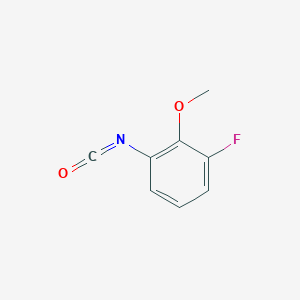![molecular formula C13H16ClNO B13620591 (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound featuring a bicyclic structure with a chlorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol typically involves the construction of the azabicyclo[31One common approach is the enantioselective construction of the azabicyclo[3.1.1]heptane scaffold, which can be achieved through various methodologies, including the reduction of spirocyclic oxetanyl nitriles .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles is a promising method due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the bicyclic structure or the chlorophenyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: A structurally similar compound with a different substituent pattern.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom present in the azabicyclo variant.
Spirocyclic oxetanyl nitriles: Precursors used in the synthesis of the target compound.
Uniqueness
(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
[5-(3-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-2-10(4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
InChI Key |
XTIBRLLCZKDEHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC(=CC=C3)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl]-(9CI)](/img/structure/B13620508.png)
![rac-1-[(3aR,5R,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carbonyl]pyrrolidine hydrochloride](/img/structure/B13620513.png)

![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)
![{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)









